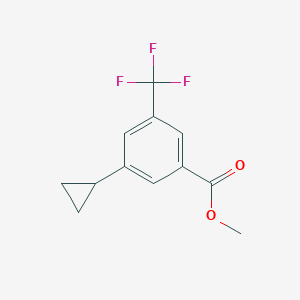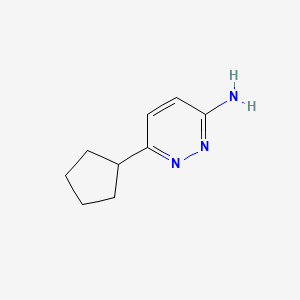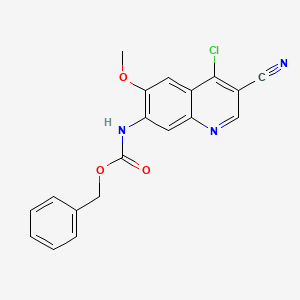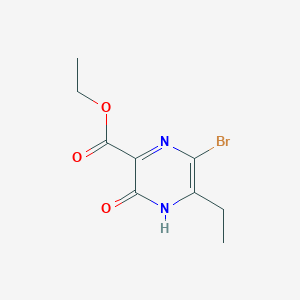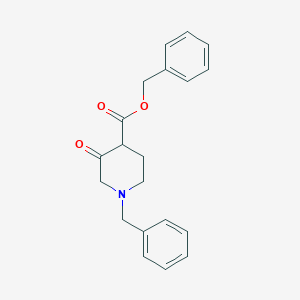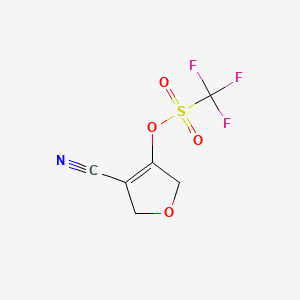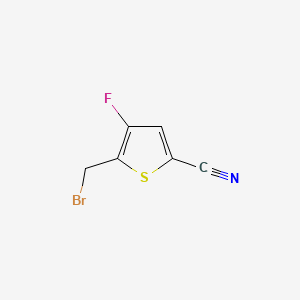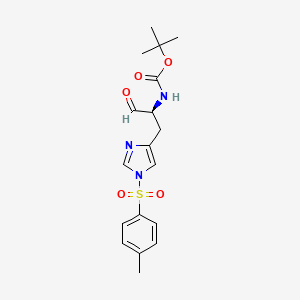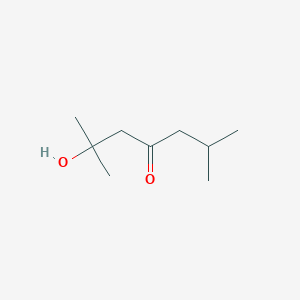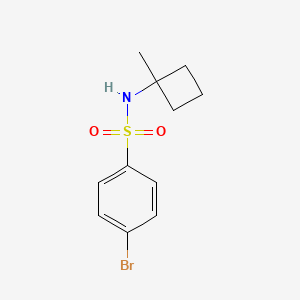
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of a bromine atom and a methylcyclobutyl group in its structure makes this compound unique and potentially useful in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-methylcyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of new sulfonamide derivatives.
Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry:
Biological Studies: Employed in studying the inhibition of bacterial growth by targeting bacterial enzymes.
Industrial Applications: Used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide involves the inhibition of specific enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma or interfere with the pH regulation in cancer cells, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide: Similar structure but with a methoxybenzyl group instead of a methylcyclobutyl group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a fluorophenyl group instead of a methylcyclobutyl group.
4-Bromo-N-(piperidin-4-yl)benzenesulfonamide: Contains a piperidinyl group instead of a methylcyclobutyl group.
Uniqueness
The uniqueness of 4-Bromo-N-(1-methylcyclobutyl)benzenesulfonamide lies in its specific structural features, such as the presence of a methylcyclobutyl group, which can influence its binding affinity and selectivity towards certain enzymes. This makes it a valuable compound for designing targeted enzyme inhibitors with potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H14BrNO2S |
|---|---|
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
4-bromo-N-(1-methylcyclobutyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO2S/c1-11(7-2-8-11)13-16(14,15)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 |
InChI-Schlüssel |
RILJPDBVSFZPQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


